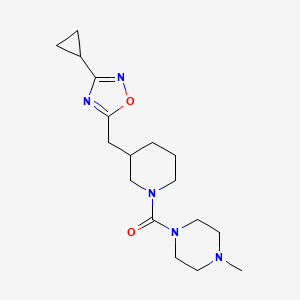

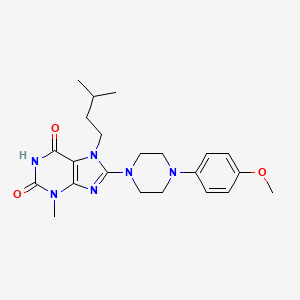

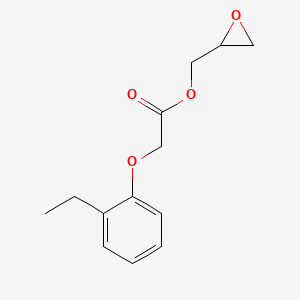

![molecular formula C12H13N3O2S B2812883 [(E)-1-(7-methoxy-1-benzofuran-2-yl)ethylideneamino]thiourea CAS No. 477848-40-1](/img/structure/B2812883.png)

[(E)-1-(7-methoxy-1-benzofuran-2-yl)ethylideneamino]thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[(E)-1-(7-methoxy-1-benzofuran-2-yl)ethylideneamino]thiourea is a chemical compound with the CAS Number: 477848-40-1. It has a linear formula of C12H13N3O2S .

Physical and Chemical Properties The molecular weight of this compound is 263.32 . Its IUPAC name is (1E)-1-(7-methoxy-1-benzofuran-2-yl)ethanone thiosemicarbazone . The InChI Code is 1S/C12H13N3O2S/c1-7(14-15-12(13)18)10-6-8-4-3-5-9(16-2)11(8)17-10/h3-6,14H,1H2,2H3,(H3,13,15,18) .

Scientific Research Applications

Synthesis and In Vitro Cytotoxicity of Thiourea Derivatives

Thioureas are significant sulfur and nitrogen-containing compounds that play a crucial role in drug research. A study by Ruswanto et al. (2015) focused on the synthesis of novel 1-benzoyl-3-methyl thiourea derivatives with substitutions at aromatic positions, aiming to enhance potential anticancer activities. These compounds demonstrated potent cytotoxicity against HeLa cell lines, surpassing the efficacy of hydroxyurea, a known anticancer agent. This indicates the promising role of thiourea derivatives in cancer treatment research, highlighting their potential as effective anticancer agents (Ruswanto, A. M. Miftah, D. H. Tjahjono, & Siswandono, 2015).

Thiourea-Catalyzed Asymmetric Michael Addition

In another study by Inokuma, Hoashi, and Takemoto (2006), a thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides was developed. This process utilized primary amine-thiourea derivatives for the conjugate addition of ketones to nitroalkenes, showing broad substrate scope and high enantioselectivity. This research demonstrates the versatility of thiourea derivatives in synthetic organic chemistry, particularly in facilitating asymmetric catalysis, which is essential for producing enantiomerically pure compounds used in various pharmaceutical applications (Inokuma, Y. Hoashi, & Y. Takemoto, 2006).

Urease Inhibition by Thiourea Derivatives

A. Saeed and colleagues (2014) explored the synthesis of ethyl 4-(3-benzoylthioureido)benzoates thioureas and evaluated their efficacy as urease inhibitors. The compounds synthesized in this study were found to be potent inhibitors of the urease enzyme, with some derivatives being significantly more effective than standard inhibitors. This finding is crucial for the development of therapeutic agents aimed at treating diseases associated with urease activity, such as certain types of ulcers and urinary tract infections (A. Saeed, M. S. Khan, H. Rafique, M. Shahid, & J. Iqbal, 2014).

Safety and Hazards

The safety information available indicates that this compound has the GHS07 pictogram. The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

[(E)-1-(7-methoxy-1-benzofuran-2-yl)ethylideneamino]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-7(14-15-12(13)18)10-6-8-4-3-5-9(16-2)11(8)17-10/h3-6H,1-2H3,(H3,13,15,18)/b14-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBZWMCYHSGLJI-VGOFMYFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=S)N)C1=CC2=C(O1)C(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=S)N)/C1=CC2=C(O1)C(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Naphthalen-2-ylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2812803.png)

![[1-(1-Adamantyl)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2812810.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2812812.png)

![2-(4-methylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2812816.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2812818.png)